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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929

In the landscape of modern medicinal chemistry and materials science, the incorporation of
fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and
biological properties. The 3-Fluoro-4-hydroxybenzaldehyde scaffold stands as a particularly
valuable building block, offering a uniqgue combination of reactive functional groups and the
subtle yet profound influence of a fluorine substituent. This guide provides a comprehensive
technical overview for researchers and drug development professionals, delving into the core
chemical properties, synthetic methodologies, reactivity profile, and key applications of this
versatile intermediate.

Part 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a molecule is paramount for its effective utilization
in synthesis and application. 3-Fluoro-4-hydroxybenzaldehyde is a beige to pale brown
crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers are
summarized below.

Physicochemical Properties

The introduction of a fluorine atom ortho to the hydroxyl group and meta to the aldehyde
significantly influences the molecule's electronic distribution, acidity, and intermolecular
interactions, which is reflected in its physical properties.
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Property Value Source

CAS Number 405-05-0 [3114]

Molecular Formula C7HsFO2 [31[5]

Molecular Weight 140.11 g/mol [31[5]
3-fluoro-4-

IUPAC Name [3]
hydroxybenzaldehyde

Melting Point 120-127 °C [1]121[5]

White to cream to pale brown
Appearance . [11[2]
solid/powder

SMILES C1=CC(=C(C=C1C=0)F)O 3]

QSBHJTCAPWOIIE-
InChl Key [3]
UHFFFAOYSA-N

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The
presence of the fluorine atom introduces characteristic couplings, particularly in NMR
spectroscopy.
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Spectroscopy Key Data Points Source

5 ~9.86 (s, 1H, CHO), 6 7.62-
7.67 (m, 2H, aromatic), o

1H NMR _ [5]
~7.16 (m, 1H, aromatic), o

~6.04 (s, 1H, OH) (in CDCl3)

Data shows characteristic C-F
13C NMR coupling constants (e.g., 3JCF [6]
= 1.6 Hz for C5-F3)

m/z Top Peak: 139, m/z 2nd
Mass Spec (GC-MS) Highest: 140, m/z 3rd Highest: [3]
111

Available data confirms the
FTIR presence of O-H, C=0,and C-  [3]

F functional groups.

Expert Insight: The *H NMR spectrum is particularly informative. The downfield shift of the
aldehyde proton (~9.86 ppm) is characteristic. The hydroxyl proton is typically broad and
exchangeable with D20. The aromatic region shows complex splitting due to *H-tH and tH-°F
coupling. In 13C NMR, the carbon atoms near the fluorine will appear as doublets due to C-F
coupling, providing crucial structural confirmation.

Part 2: Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of 3-Fluoro-4-
hydroxybenzaldehyde involves the demethylation of its readily available methoxy precursor,
3-Fluoro-4-methoxybenzaldehyde. This approach is favored due to the high efficiency and
selectivity of ether cleavage reactions on electron-rich aromatic rings.

Synthesis Workflow: Demethylation Pathway

The general workflow involves the use of a strong Lewis acid or a protic acid to selectively
cleave the aryl-O-methyl bond, which is more labile than the C-F or C-CHO bonds under these
conditions.
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Caption: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.
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Detailed Experimental Protocol (Demethylation with
HBr)

This protocol is adapted from established literature procedures and represents a robust method
for obtaining the target compound.[5]

Self-Validating System: The success of this protocol is validated by monitoring the
disappearance of the starting material via Thin Layer Chromatography (TLC) and confirmed by
the *H NMR and melting point of the final product, which should align with reference values.

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 3-Fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol).

e Reagent Addition: Under an inert atmosphere (e.g., Argon), add 48% aqueous hydrobromic
acid (HBr) (e.g., 30 mL).

o Causality Explanation: HBr is a strong acid that protonates the ether oxygen, making the
methyl group susceptible to nucleophilic attack by the bromide ion (SN2 mechanism), thus
cleaving the O-CHs bond. The high temperature is required to overcome the activation

energy of this cleavage.

e Heating: Heat the reaction mixture to 140 °C and stir vigorously for 3 hours. Monitor the
reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).

e Quenching and Extraction: After cooling to room temperature, dilute the mixture with water
(150 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x
100 mL).

o Causality Explanation: Dilution with water quenches the reaction and dissolves inorganic
salts. Dichloromethane is used to extract the organic product from the aqueous phase.

¢ Washing and Drying: Combine the organic layers and wash with brine (saturated NacCl
solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate
(NazS0ea).

e Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under
reduced pressure using a rotary evaporator.
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e Product Isolation: The resulting crude product, a brown solid, can be used directly or further
purified by silica gel column chromatography if necessary to yield the pure 3-Fluoro-4-
hydroxybenzaldehyde (typical yield >95%).[5]

Part 3: Chemical Reactivity and Mechanistic
Insights

The synthetic utility of 3-Fluoro-4-hydroxybenzaldehyde stems from the distinct reactivity of
its three key components: the aldehyde group, the phenolic hydroxyl group, and the fluorinated
aromatic ring.

Hydroxyl Group
(Nucleophilic Oxygen, Acidic Proton)

Aldehyde Group
(Electrophilic Carbon)

Aromatic Ring
(Nucleophilic Substitution,
Electrophilic Substitution)

Click to download full resolution via product page

Caption: Key reactive sites on the 3-Fluoro-4-hydroxybenzaldehyde molecule.
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Reactions at the Aldehyde Group

The aldehyde is a potent electrophile, readily undergoing nucleophilic addition. This is the basis
for its most common applications in multistep synthesis.

o Schiff Base (Imine) Formation: Reacts with primary amines under mildly acidic conditions to
form imines. This reaction is fundamental in the synthesis of various biologically active
heterocyclic compounds and ligands.[4][7] Hydrazone derivatives, formed via condensation
with phenylhydrazine derivatives, have shown potent anti-inflammatory activity.[4]

« Aldol and Knoevenagel Condensations: Reacts with ketones or other compounds containing
active methylene groups (e.g., malonic acid derivatives) in the presence of a base. This is
used to synthesize curcuminoid analogs and chalcones, many of which exhibit significant
cytotoxicity against cancer cell lines.[4]

» Wittig Reaction: Can be converted to an alkene using a phosphorus ylide. This has been
exploited to synthesize derivatives of caffeic acid phenylethyl amide with cytoprotective
properties.[4]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a potent phenoxide
nucleophile.

o O-Alkylation/O-Arylation: The phenoxide can react with alkyl halides or activated aryl halides
(Williamson ether synthesis) to form ethers. This is a critical step for modifying solubility,
metabolic stability, and receptor binding affinity in drug candidates.

 Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form
esters, which can serve as prodrugs or protecting groups.

Reactions on the Aromatic Ring

The electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic
substitution (EAS).

o Substituent Effects: The hydroxyl group is a strongly activating, ortho/para-directing group
due to the resonance donation of its lone pairs. The fluorine atom is deactivating via a strong
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inductive effect (-I) but is also ortho/para-directing due to a resonance effect (+R). The
aldehyde group is a meta-directing, deactivating group.

Regioselectivity: The powerful activating effect of the hydroxyl group dominates, directing
incoming electrophiles primarily to the positions ortho to it (C5 and C3). However, the C3
position is already occupied by fluorine. Therefore, electrophilic substitution is most likely to
occur at the C5 position.

Part 4: Applications in Research and Development

3-Fluoro-4-hydroxybenzaldehyde is not an end-product but a high-value intermediate,
particularly in the field of drug discovery.

Oncology: It is a key building block for curcuminoid analogs that have demonstrated
significant inhibitory concentrations (ICso) against human ovarian cancer cell lines, such as
A2780.[4]

Anti-Inflammatory Agents: Used to synthesize hydrazone derivatives that are potent
inhibitors of macrophage migration inhibitory factor (MIF), a key proinflammatory cytokine,
indicating potential applications in treating sepsis and other inflammatory diseases.[4]

Neuroprotective Agents: Serves as a precursor for diarylheptanoid derivatives designed as
dual inhibitors of histone deacetylase (HDAC) and B-amyloid aggregation, targeting
neurodegenerative diseases like Alzheimer's.

Materials Science: The parent compound, 4-hydroxybenzaldehyde, is used in the synthesis
of polymers and liquid crystals.[8] The fluorinated analog offers a route to materials with
modified thermal stability, dielectric properties, and hydrophobicity.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of 3-Fluoro-4-hydroxybenzaldehyde is
essential.

o GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious
eye irritant (H319), and may cause respiratory irritation (H335).[1][3][9]
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o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with
side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10] If dust is
generated, use respiratory protection (e.g., N95 respirator).[1]

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust.[1] Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is
recommended to keep the material under an inert gas like nitrogen and protect it from light.

Conclusion

3-Fluoro-4-hydroxybenzaldehyde is a strategically important molecular scaffold whose value
is derived from the interplay of its functional groups. The aldehyde provides a reliable handle
for carbon-carbon and carbon-nitrogen bond formation, the hydroxyl group allows for facile
derivatization to modulate properties, and the fluorine atom imparts unique electronic
characteristics that can enhance biological activity and metabolic stability. For the medicinal
chemist and materials scientist, a thorough understanding of its properties, synthesis, and
reactivity is key to unlocking its full potential in the design of novel and effective molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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